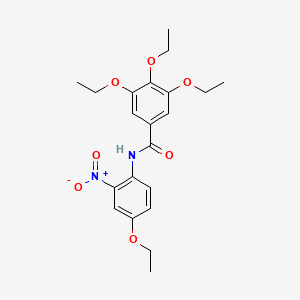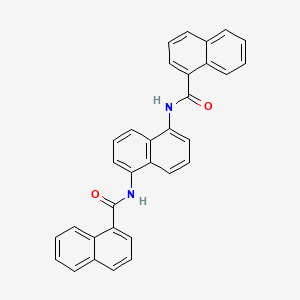![molecular formula C27H35N3 B5126761 N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5126761.png)
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as MPHP-2201 and belongs to the class of synthetic cannabinoids. MPHP-2201 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
MPHP-2201 acts on the cannabinoid receptors in the brain and peripheral tissues, specifically the CB1 and CB2 receptors. It has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor. MPHP-2201 acts as a partial agonist at the CB1 receptor, meaning that it activates the receptor but to a lesser extent than a full agonist. This results in the modulation of various physiological processes, including pain perception, inflammation, and mood.
Biochemical and Physiological Effects:
MPHP-2201 has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating its potential use as an analgesic and anti-inflammatory agent. Additionally, it has been shown to reduce anxiety and depression-like behaviors in animal models, indicating its potential use as an anxiolytic and antidepressant agent. MPHP-2201 has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Advantages and Limitations for Lab Experiments
MPHP-2201 has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in various solvents, making it easy to work with. Additionally, it has been shown to have potent and selective effects on the cannabinoid receptors, making it a useful tool for investigating the physiological processes regulated by these receptors. However, MPHP-2201 has several limitations. It has a relatively short half-life, meaning that its effects are short-lived. Additionally, it has not been extensively studied in humans, and its safety and efficacy have not been established.
Future Directions
There are several future directions for MPHP-2201 research. One potential direction is to investigate its potential use as a treatment for chronic pain and inflammation in humans. Additionally, further research is needed to investigate its potential use as an anxiolytic and antidepressant agent. Another potential direction is to investigate its potential use as a treatment for epilepsy. Further research is also needed to investigate its safety and efficacy in humans, as well as its potential for abuse and addiction. Finally, further research is needed to investigate its structure-activity relationship and to develop more potent and selective synthetic cannabinoids.
Conclusion:
MPHP-2201 is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. MPHP-2201 has several advantages for lab experiments, but also has several limitations. There are several future directions for MPHP-2201 research, including investigating its potential use as a treatment for chronic pain and inflammation, anxiety and depression, and epilepsy. Further research is also needed to investigate its safety and efficacy in humans, as well as its potential for abuse and addiction.
Synthesis Methods
MPHP-2201 can be synthesized using various methods, including the reaction of 1-(2-phenylethyl)piperidin-4-amine with 1-mesityl-2-nitropropene, followed by reduction with zinc powder. Another method involves the reaction of 4-piperidinamine, N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)- with 4-fluorobenzyl chloride in the presence of a base. The purity of the synthesized compound can be determined using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MPHP-2201 has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. MPHP-2201 has also been studied for its potential use in the treatment of anxiety and depression. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
properties
IUPAC Name |
1-(2-phenylethyl)-N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3/c1-21-18-22(2)27(23(3)19-21)30-14-7-10-26(30)20-28-25-12-16-29(17-13-25)15-11-24-8-5-4-6-9-24/h4-10,14,18-19,25,28H,11-13,15-17,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROOLCRGWWDIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CC=C2CNC3CCN(CC3)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5126703.png)
![3-(5-{[1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5126711.png)




![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5126733.png)
![7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B5126741.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5126745.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5126755.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B5126773.png)
![2-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5126781.png)